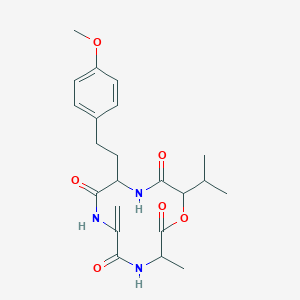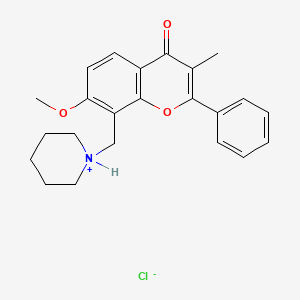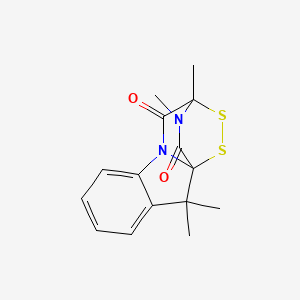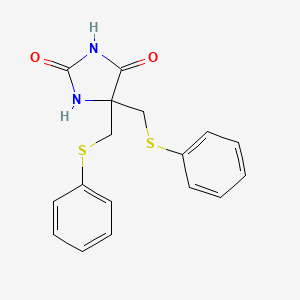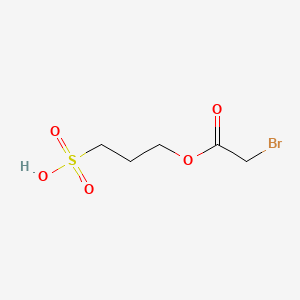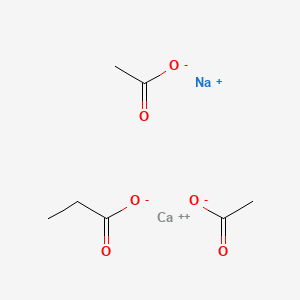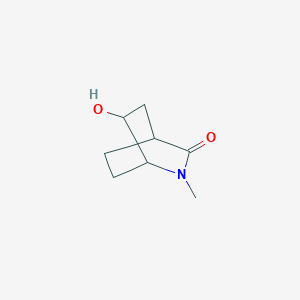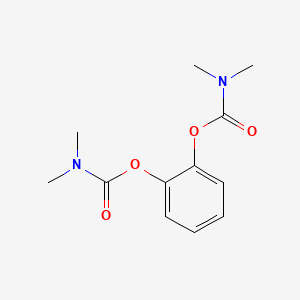
3-((Bromoacetyl)oxy)-1-propanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((Bromoacetyl)oxy)-1-propanesulfonic acid is a chemical compound that features a bromoacetyl group attached to a propanesulfonic acid moiety
Vorbereitungsmethoden
The synthesis of 3-((Bromoacetyl)oxy)-1-propanesulfonic acid typically involves the reaction of bromoacetyl bromide with 1-propanesulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Analyse Chemischer Reaktionen
3-((Bromoacetyl)oxy)-1-propanesulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions, resulting in the formation of the corresponding acid and alcohol.
Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents employed.
Wissenschaftliche Forschungsanwendungen
3-((Bromoacetyl)oxy)-1-propanesulfonic acid has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential biological activities and as a precursor for drug development.
Industrial Applications: It is used in the production of various chemicals and materials, including surfactants and polymers.
Wirkmechanismus
The mechanism of action of 3-((Bromoacetyl)oxy)-1-propanesulfonic acid involves its interaction with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications that affect their function. The sulfonic acid moiety enhances the compound’s solubility and reactivity in aqueous environments.
Vergleich Mit ähnlichen Verbindungen
3-((Bromoacetyl)oxy)-1-propanesulfonic acid can be compared with other bromoacetyl derivatives and sulfonic acid-containing compounds. Similar compounds include:
Bromoacetyl bromide: A simpler bromoacetyl derivative used in organic synthesis.
1-Propanesulfonic acid: A sulfonic acid compound with applications in various chemical processes.
Eigenschaften
CAS-Nummer |
89799-80-4 |
|---|---|
Molekularformel |
C5H9BrO5S |
Molekulargewicht |
261.09 g/mol |
IUPAC-Name |
3-(2-bromoacetyl)oxypropane-1-sulfonic acid |
InChI |
InChI=1S/C5H9BrO5S/c6-4-5(7)11-2-1-3-12(8,9)10/h1-4H2,(H,8,9,10) |
InChI-Schlüssel |
HVTCXWFFAHQFGR-UHFFFAOYSA-N |
Kanonische SMILES |
C(COC(=O)CBr)CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


